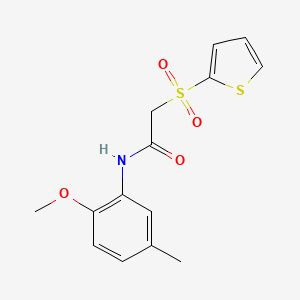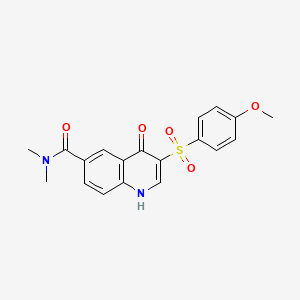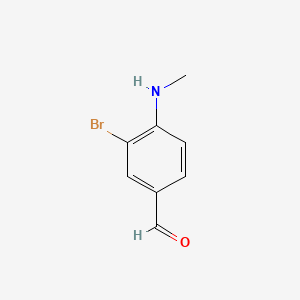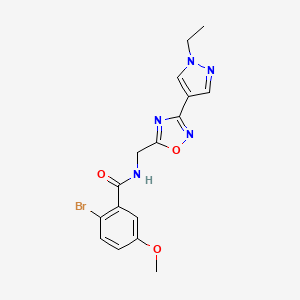
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide, also known as MTA, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide acts as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can alter the expression of various genes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. Additionally, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to improve cognitive function and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide as a research tool is its specificity for HDAC inhibition, which allows for the study of the role of HDAC in various biological processes. However, one limitation of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
For N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide research include the investigation of its potential therapeutic applications in additional diseases, the development of more potent and selective HDAC inhibitors, and the exploration of combination therapies involving N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide and other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide and its effects on gene expression.
Synthesemethoden
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can be synthesized through a two-step process involving the reaction of 2-methoxy-5-methylphenylamine with thiophene-2-sulfonyl chloride, followed by the reaction of the resulting intermediate with acetic anhydride. This method yields N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide with a purity of greater than 99%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disease research, N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-10-5-6-12(19-2)11(8-10)15-13(16)9-21(17,18)14-4-3-7-20-14/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVBPABHVAUJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2840444.png)
![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)






![1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2840456.png)

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840460.png)
